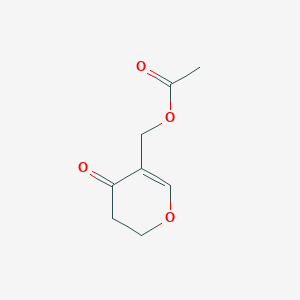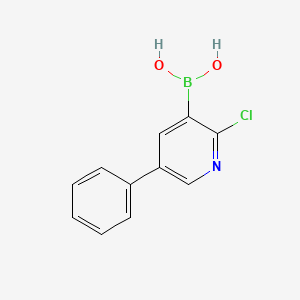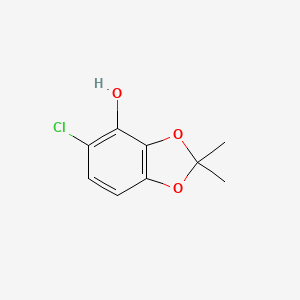
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is a chemical compound with the molecular formula C9H9ClO3 It is a derivative of benzodioxole, which is a bicyclic compound consisting of a benzene ring fused with a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol typically involves the chlorination of 2,2-dimethyl-2H-1,3-benzodioxol-4-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: A closely related compound without the chlorine substituent.
1,3-Benzodioxole: The parent compound of the benzodioxole family.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is unique due to the presence of both the chlorine atom and the dioxole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
89084-78-6 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.62 g/mol |
IUPAC 名称 |
5-chloro-2,2-dimethyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H9ClO3/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-4,11H,1-2H3 |
InChI 键 |
FDPULJWKOJZUIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C(=C(C=C2)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)
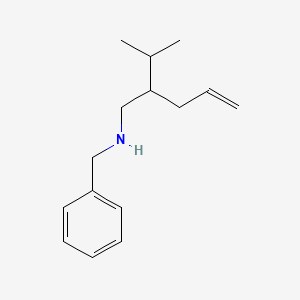

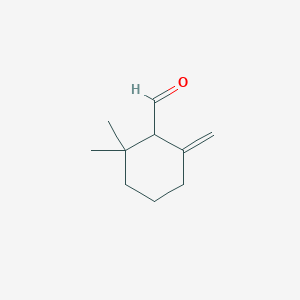


![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

